5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-pyrimidin-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c9-6-5(7(10)15)4-13-14(6)8-11-2-1-3-12-8/h1-4H,9H2,(H2,10,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTCJFSLGHOBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=C(C=N2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of a pyrimidine derivative with a pyrazole precursor. One common method involves the condensation of 2-aminopyrimidine with a suitable pyrazole carboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Kinase Inhibitors
The compound has been investigated as a scaffold for developing selective kinase inhibitors, particularly targeting calcium-dependent protein kinases (CDPKs) involved in various diseases. Notably, research has highlighted its efficacy against Cryptosporidium parvum, a significant cause of pediatric diarrhea. Selective 5-aminopyrazole-4-carboxamide-based bumped kinase inhibitors (BKIs) have demonstrated effectiveness in both in vitro and in vivo models, with specific compounds like BKI 1708 showing promising results at dosages as low as 8 mg/kg .
Case Study: Cryptosporidiosis Treatment
In studies involving C. parvum, compounds derived from the 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide scaffold were tested for their ability to inhibit CpCDPK1, leading to reduced parasite proliferation. For instance, compound 6 (BKI 1708) showed significant efficacy in reducing oocyst shedding in infected mice without notable toxicity . This positions the compound as a potential candidate for further development into therapies for cryptosporidiosis.
Antiparasitic Applications
The antiparasitic properties of the compound are particularly noteworthy. The ongoing research into BKIs has focused on their ability to inhibit key enzymes in parasites, which could lead to effective treatments for various parasitic infections. The anti-Cryptosporidium efficacy observed with BKIs based on the 5-amino scaffold suggests that modifications to this compound could yield safer and more effective drugs .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the activity of compounds derived from the this compound scaffold. These studies focus on modifying the R groups attached to the core structure to enhance potency and reduce potential side effects, such as cardiotoxicity associated with some BKIs .
Table 1: Summary of Key Findings from SAR Studies
| Compound | Target | Efficacy (mg/kg) | Toxicity Observations |
|---|---|---|---|
| BKI 1708 | CpCDPK1 | 8 | None up to 200 mg/kg |
| BKI 1517 | CpCDPK1 | TBD | Significant changes in mean arterial pressure |
Potential for Broader Applications
Beyond its current applications, the structural versatility of this compound opens avenues for further exploration in other therapeutic areas, including oncology and autoimmune diseases, where kinase signaling pathways play critical roles.
Mechanism of Action
The mechanism of action of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of inflammatory pathways, antiviral activity, or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
- 5-Amino-1-(4-Chlorophenyl)-1H-Pyrazole-4-Carboxamide (2f): Synthesis: Yielded 51% via condensation and recrystallization, with FT-IR peaks at 3467–3148 cm⁻¹ (N–H stretch) and 1654 cm⁻¹ (C=O stretch) . Biological Activity: Exhibits moderate anticancer activity, attributed to the electron-withdrawing chloro group enhancing target binding .
Methoxy-Substituted Derivatives
- 5-Amino-1-(4-Methoxyphenyl)-1H-Pyrazole-4-Carboxamide: Structural Impact: The methoxy group introduces electron-donating effects, which may reduce binding affinity compared to pyrimidin-2-yl . Application: Less potent in enzymatic assays than halogenated analogues, as observed in similar pyrazole derivatives .
Nitrogen-Containing Heterocycles
- 5-Amino-1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxamide: Key Differences: Replacing pyrimidine with pyridine reduces molecular weight (317.13 g/mol vs. target compound’s ~245 g/mol) and alters hydrogen-bonding capacity . Biological Relevance: Pyridine derivatives show lower antitumor activity in some studies, highlighting the importance of pyrimidine’s dual nitrogen atoms .
Carboxamide vs. Carboximidamide Derivatives
- Activity: Carboximidamide derivatives in showed variable antimicrobial activity, suggesting substituent-dependent efficacy.
Substituent Effects on Pharmacokinetics
- 5-Amino-1-(2-Hydroxyethyl)-1H-Pyrazole-4-Carboxamide: Hydrophilicity: The hydroxyethyl group enhances water solubility, as seen in its synthesis with 3% acetic acid . Drawback: Increased polarity may limit blood-brain barrier penetration compared to the target compound’s pyrimidine ring .
- 5-Amino-1-(Tert-Butyl)-1H-Pyrazole-4-Carboxamide: Steric Effects: The bulky tert-butyl group improves lipophilicity (logP ~1.8 predicted) but may hinder target binding .
Anticancer Activity Comparisons
Key Findings :
Biological Activity
5-Amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide, also known by its CAS number 630107-85-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications, particularly in cancer treatment.
Synthesis and Structural Characteristics
The synthesis of this compound involves standard organic synthesis techniques, often utilizing pyrimidine and pyrazole derivatives as key building blocks. The structural formula can be represented as follows:
This compound features a pyrazole ring fused with a pyrimidine moiety, which contributes to its biological activity. The presence of the amino and carboxamide groups enhances its solubility and reactivity, making it a suitable candidate for further modification and optimization.
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. Among them, this compound was included in a series of tests that revealed promising results against MDA-MB-231 cells with an IC50 value indicative of moderate potency . The study highlighted the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of pyrazolo[1,5-a]pyrimidines. Although specific data on this compound were not provided, compounds within this class exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria . This suggests that further exploration into the antimicrobial properties of this specific compound could yield significant findings.
Research Findings
Recent literature emphasizes the importance of structural modifications on the biological activity of pyrazole derivatives. For instance:
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | Topoisomerase II | 0.36 | Anticancer |
| Compound B | EGFR | 0.64 | Anticancer |
| Compound C | Microtubules | 0.75 | Anticancer |
These findings suggest that optimizing substituents on the pyrazole ring can enhance potency and selectivity against specific targets .
Q & A
Q. Can molecular docking predict binding modes to kinase targets?
- Methodology : AutoDock Vina simulates interactions with EGFR (PDB: 1XM6). Pyrazole-carboxamides form H-bonds with Met793 (ΔG = -9.2 kcal/mol), correlating with IC₅₀ values (r² = 0.89) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
